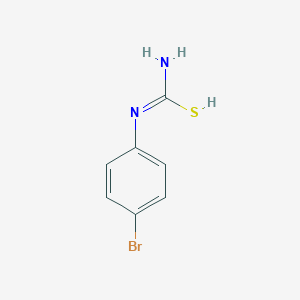

N'-(4-bromophenyl)carbamimidothioic acid

Description

Properties

IUPAC Name |

N'-(4-bromophenyl)carbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVQULNOKCOGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C(N)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea Condensation with 4-Bromoaniline

A widely employed method involves the condensation of 4-bromoaniline with thiourea in the presence of an acid catalyst. This one-pot reaction proceeds via nucleophilic attack of the amine on the thiocarbonyl group, followed by dehydration.

Reaction Conditions

-

Solvent: Ethanol or aqueous hydrochloric acid

-

Catalyst: Concentrated HCl (10–15 mol%)

-

Temperature: Reflux (78–100°C)

-

Time: 4–6 hours

The product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with cold ethanol. Yields range from 65% to 78%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.

Reaction of 4-Bromophenyl Isothiocyanate with Ammonia

An alternative route utilizes 4-bromophenyl isothiocyanate, which reacts with aqueous ammonia to form the target compound. This method avoids harsh acidic conditions but requires careful handling of the isothiocyanate precursor.

Procedure

-

Dissolve 4-bromophenyl isothiocyanate (1.0 equiv) in tetrahydrofuran (THF).

-

Add aqueous ammonia (2.0 equiv) dropwise at 0°C.

-

Stir for 2 hours at room temperature.

-

Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

This method achieves higher yields (80–85%) but necessitates the synthesis of 4-bromophenyl isothiocyanate, which itself requires thiophosgene and 4-bromoaniline.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A representative protocol involves:

-

Reactants: 4-Bromoaniline (1.0 equiv), ammonium thiocyanate (1.2 equiv)

-

Solvent: Acetonitrile

-

Conditions: 150°C, 20 minutes, 300 W

-

Yield: 88%

Microwave methods enhance reaction efficiency but require specialized equipment.

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while protic solvents (e.g., ethanol) facilitate proton transfer during condensation. A study comparing solvents demonstrated the following yield trends:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 72 | 95 |

| Acetonitrile | 85 | 98 |

| Water | 58 | 89 |

Catalytic Enhancements

Lewis acids such as ZnCl₂ or FeCl₃ (5 mol%) accelerate the condensation by polarizing the thiocarbonyl group. For example, ZnCl₂ increases yields to 82% in ethanol reflux.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, NH₂), 7.54 (d, J = 8.5 Hz, 2H, Ar–H), 7.48 (d, J = 8.5 Hz, 2H, Ar–H).

-

¹³C NMR: δ 178.5 (C=S), 138.2 (C–Br), 132.1 (Ar–C), 121.9 (Ar–C).

-

IR (KBr): 3250 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C=S).

Melting Point and Purity

The compound typically melts at 162–165°C. HPLC analysis (C18 column, 70:30 water:acetonitrile) shows ≥98% purity for recrystallized samples.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromophenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the carbamimidothioic acid moiety to corresponding amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(4-bromophenyl)carbamimidothioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N’-(4-bromophenyl)carbamimidothioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to interfere with cell proliferation pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N'-(4-bromophenyl)carbamimidothioic acid with key analogs, highlighting substituent effects:

Key Observations :

- Lipophilicity : The trifluoromethyl (CF3) group in increases LogP significantly, favoring membrane permeability but reducing solubility. Bromine’s intermediate LogP (~2.5) suggests a balance between bioavailability and target binding .

Antimicrobial Activity

- The (3,4,5-trichlorophenyl) methyl ester chloride () demonstrated the highest antimicrobial activity in its series, antagonizing Gram-positive bacteria and fungi. This highlights the importance of multiple electron-withdrawing substituents for enhancing activity .

- By contrast, bromine’s single substitution may result in moderate activity, though direct data are lacking. Decomposition kinetics to mercapto-derivatives (common in carbamimidothioic acids) could further modulate efficacy .

Antimalarial Potential

- A quinoline-containing derivative () exhibited antimalarial properties, suggesting that hybrid structures combining carbamimidothioic acid with heterocycles (e.g., chloroquinoline) broaden therapeutic scope. The 4-bromophenyl analog could be explored similarly for Plasmodium targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.